Cas no 123251-89-8 (h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh)

The peptide sequence H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a cationic oligopeptide composed of arginine (Arg), lysine (Lys), and glutamine (Gln) residues. Its high density of positively charged side chains enhances its binding affinity for negatively charged molecules, such as nucleic acids or cell membranes, making it useful for applications in gene delivery, cell-penetrating peptides (CPPs), and antimicrobial research. The presence of multiple arginine residues contributes to strong electrostatic interactions and improved cellular uptake efficiency. Additionally, the inclusion of glutamine introduces potential hydrogen bonding interactions, further stabilizing molecular complexes. This peptide is of interest in biochemical and biomedical studies due to its structural and functional versatility.
h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh structure
123251-89-8 structure
商品名:h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh
CAS番号:123251-89-8
MF:C53H106N30O11
メガワット:1339.60000
CID:896296

h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 化学的及び物理的性質

名前と識別子

    • h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh
    • ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG
    • HIV-1 tat Protein (49-57)
    • インチ: InChI=1S/C53H106N30O11/c54-21-3-1-12-30(76-39(85)29(56)11-5-23-70-48(58)59)40(86)77-31(13-2-4-22-55)41(87)78-32(14-6-24-71-49(60)61)42(88)79-34(16-8-26-73-51(64)65)44(90)82-36(19-20-38(57)84)46(92)81-33(15-7-25-72-50(62)63)43(89)80-35(17-9-27-74-52(66)67)45(91)83-37(47(93)94)18-10-28-75-53(68)69/h29-37H,1-28,54-56H2,(H2,57,84)(H,76,85)(H,77,86)(H,78,87)(H,79,88)(H,80,89)(H,81,92)(H,82,90)(H,83,91)(H,93,94)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
    • InChIKey: KXLZCNROAUAFRT-IZROAPMXSA-N
    • ほほえんだ: NCCCC[C@H](NC([C@@H](N)CCCNC(N)=N)=O)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCC(N)=O)=O)CCCNC(N)=N)=O)CCCNC(N)=N)=O)CCCCN)=O

計算された属性

  • せいみつぶんしりょう: 1338.87000
  • 水素結合ドナー数: 31
  • 水素結合受容体数: 41
  • 重原子数: 94
  • 回転可能化学結合数: 66

じっけんとくせい

  • PSA: 762.65000
  • LogP: 3.45380

h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AAPPTec
P001851-25mg
HIV-1 tat Protein (49-57)
123251-89-8
25mg
$280.00 2024-07-19
AAPPTec
P001851-5mg
HIV-1 tat Protein (49-57)
123251-89-8
5mg
$85.00 2024-07-19
AAPPTec
P001851-10mg
HIV-1 tat Protein (49-57)
123251-89-8
10mg
$140.00 2024-07-19
A2B Chem LLC
AE35356-25mg
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH
123251-89-8
25mg
$430.00 2024-04-20
A2B Chem LLC
AE35356-5mg
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH
123251-89-8
5mg
$200.00 2024-04-20
A2B Chem LLC
AE35356-10mg
H-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG-OH
123251-89-8
10mg
$265.00 2024-04-20

h-arg-lys-lys-arg-arg-gln-arg-arg-arg-oh 関連文献

Related Articles

h-arg-lys-lys-arg-arg-gln-arg-arg-arg-ohに関する追加情報

Introduction to H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH and Its Significance in Modern Research

H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is a synthetic peptide that has garnered significant attention in the field of biomedical research due to its unique structural and functional properties. This compound, identified by its CAS number 123251-89-8, belongs to a class of peptides that exhibit remarkable biological activity. The precise arrangement of amino acids in this peptide sequence contributes to its multifaceted roles in various biological processes, making it a subject of intense study and application.

The peptide H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is composed of a series of amino acids linked together by peptide bonds. The sequence begins with a histidine residue (H), followed by arginine (Arg), lysine (Lys), and continues with multiple repetitions of arginine and lysine, ending with a glutamine (Gln) residue and an hydroxyl group (OH). This specific arrangement imparts unique chemical and biological properties to the peptide, which are crucial for its functions in biological systems.

In recent years, there has been growing interest in the development of synthetic peptides for therapeutic applications. H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH has been studied for its potential role in modulating various cellular processes. Research indicates that this peptide can interact with specific receptors and enzymes, thereby influencing signaling pathways that are critical for maintaining homeostasis in the body.

One of the most notable findings regarding H-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-OH is its ability to enhance immune responses. Studies have shown that this peptide can stimulate the production of cytokines, which are essential for coordinating immune reactions. The repeated arginine residues in its structure are particularly important for these interactions, as they facilitate binding to cell surface receptors involved in immune modulation.

The therapeutic potential of H-Arg-Lys-Lys-Args-Gln-Rgs-OH has also been explored in the context of wound healing and tissue repair. Research suggests that this peptide can promote the proliferation of fibroblasts and the synthesis of extracellular matrix components, which are crucial for wound closure. Additionally, its ability to stimulate angiogenesis, the formation of new blood vessels, makes it a promising candidate for treating ischemic conditions.

In vitro studies have demonstrated that H-Args-Gln-Rgs-OH can act as a potent inhibitor of certain enzymes involved in inflammation. By binding to these enzymes, the peptide can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases. This property has significant implications for the development of novel anti-inflammatory therapies.

The synthesis of H-Args-Gln-Rgs-OH is a complex process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to produce this peptide with minimal impurities. These techniques allow for the accurate assembly of complex peptide sequences, ensuring that the final product retains its intended biological activity.

Evaluation of H-Args-Gln-Rgs-OH's efficacy has been conducted through various preclinical studies. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For instance, animal models have shown that treatment with this peptide can lead to significant improvements in conditions such as acute pancreatitis and sepsis. These findings support further investigation into its clinical potential.

The safety profile of H-Args-Gln-Rgs-OH is another critical aspect that has been thoroughly examined. Preliminary toxicity studies have indicated that the peptide is well-tolerated at doses relevant to therapeutic use. However, further research is needed to fully understand any long-term effects or potential side reactions. Comprehensive toxicological assessments will be essential before clinical trials can be initiated.

The development of H-Args-Gln-Rgs-OH as a therapeutic agent represents a significant advancement in biomedical research. Its unique properties make it a versatile tool for investigating various biological processes and developing new treatments for complex diseases. As research continues to uncover new applications for this peptide, it is likely to play an increasingly important role in medicine and biotechnology.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd